molecular formula C12H16BrN3O3S B2735033 1-[(4-Bromophenyl)sulfonyl]piperidine-4-carbohydrazide CAS No. 590376-86-6

1-[(4-Bromophenyl)sulfonyl]piperidine-4-carbohydrazide

Cat. No.: B2735033
CAS No.: 590376-86-6
M. Wt: 362.24
InChI Key: CIYBLFADIMBMRD-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)sulfonyl]piperidine-4-carbohydrazide is a chemical compound with the molecular formula C12H16BrN3O3S and a molecular weight of 362.24 g/mol . This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, a piperidine ring, and a carbohydrazide moiety.

Preparation Methods

The synthesis of 1-[(4-Bromophenyl)sulfonyl]piperidine-4-carbohydrazide involves several stepsThe reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs .

Chemical Reactions Analysis

1-[(4-Bromophenyl)sulfonyl]piperidine-4-carbohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[(4-Bromophenyl)sulfonyl]piperidine-4-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)sulfonyl]piperidine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The bromophenyl group and sulfonyl group are key functional groups that enable the compound to bind to proteins and other biomolecules. This binding can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(4-bromophenyl)sulfonylpiperidine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O3S/c13-10-1-3-11(4-2-10)20(18,19)16-7-5-9(6-8-16)12(17)15-14/h1-4,9H,5-8,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYBLFADIMBMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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